molecular formula C16H12BrNOS B12047432 4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole

4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole

Katalognummer: B12047432
Molekulargewicht: 346.2 g/mol
InChI-Schlüssel: LBEIRKRIBFEYKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom on one phenyl ring and a methoxy group on another phenyl ring, both attached to the thiazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a brominated phenyl ketone with a methoxy-substituted phenyl thiourea under acidic conditions. The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.

Types of Reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Sulfoxides or sulfones depending on the extent of oxidation.

    Coupling Products: Biaryl compounds or other complex structures formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

    Electronic Properties: In materials science, its mechanism involves the delocalization of electrons within the thiazole ring, contributing to its conductivity and luminescence.

Vergleich Mit ähnlichen Verbindungen

    4-(4-Bromophenyl)-2-phenylthiazole: Lacks the methoxy group, which may affect its electronic properties and reactivity.

    4-(4-Methoxyphenyl)-2-phenylthiazole: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.

    2-(4-Methoxyphenyl)-4-phenylthiazole: The positions of the substituents are reversed, potentially altering its chemical behavior.

Uniqueness: 4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole is unique due to the combination of both bromine and methoxy substituents, which provide a balance of reactivity and electronic properties. This makes it versatile for various applications, from medicinal chemistry to materials science.

Eigenschaften

Molekularformel

C16H12BrNOS

Molekulargewicht

346.2 g/mol

IUPAC-Name

4-(4-bromophenyl)-2-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C16H12BrNOS/c1-19-14-8-4-12(5-9-14)16-18-15(10-20-16)11-2-6-13(17)7-3-11/h2-10H,1H3

InChI-Schlüssel

LBEIRKRIBFEYKN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.